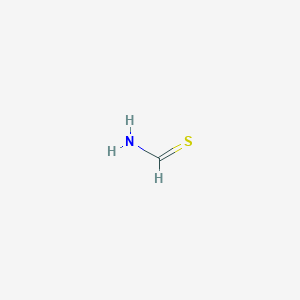

Thioformamide

Description

Structure

3D Structure

Properties

IUPAC Name |

methanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBJEDOHLIWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150918 | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-08-2 | |

| Record name | Methanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thioformamide and Its Derivatives

Established Laboratory Synthesis Routes

Traditional methods for synthesizing thioformamide in a laboratory setting have been well-documented, primarily involving the thionation of formamide (B127407) or thermolytic processes.

Reaction of Formamide with Phosphorus Pentasulfide

One of the most common and long-standing methods for preparing this compound is the reaction of formamide with a thionating agent, most notably phosphorus pentasulfide (P₂S₅). drugfuture.comsmolecule.comontosight.ai This reaction, in principle, involves the replacement of the oxygen atom in the formamide molecule with a sulfur atom.

The general reaction is as follows: 5HCONH₂ + P₂S₅ → 5HCSNH₂ + P₂O₅ sciencemadness.org

However, this reaction is not without its challenges. When conducted without a suitable solvent, the reaction can be difficult to control, often starting slowly and then proceeding with uncontrollable vigor. google.com This can lead to polymerization of the reaction mixture and low yields of the desired this compound. sciencemadness.org To mitigate these issues, various modifications have been proposed, such as using a solvent. While diethyl ether has been used, formamide's poor solubility in it limits its effectiveness. sciencemadness.org

A significant improvement in this method involves the use of tetrahydrofuran (B95107) (THF) as a solvent. sciencemadness.orggoogle.com Formamide is fully soluble in THF, which allows the reaction to proceed smoothly and results in better yields and higher purity of this compound. google.com The optimal weight ratio of THF to formamide is reported to be in the range of 7:1 to 13:1. google.com The process typically involves adding phosphorus pentasulfide to a solution of formamide in THF. google.com After the reaction is complete, the this compound can be isolated by filtering the mixture, evaporating the THF, and then extracting the residue with a solvent like diethyl ether, in which this compound is soluble while byproducts are not. google.com

| Reagents | Solvent | Key Conditions | Outcome |

| Formamide, Phosphorus Pentasulfide | None | Incremental addition of P₂S₅ | Polymerization, no this compound obtained sciencemadness.org |

| Formamide, Phosphorus Pentasulfide | Tetrahydrofuran | Weight ratio of THF to formamide at least 1:1 | Smooth reaction, good yields and purity google.com |

| Formamide, Phosphorus Pentasulfide | Diethyl Ether | - | Low yields due to poor solubility of formamide google.com |

Thermolytic Routes from Formamide (e.g., Microwave-Assisted Synthesis)

This compound can also be synthesized by heating formamide, sometimes with the aid of microwave irradiation to improve yields. smolecule.com Microwave-assisted synthesis has emerged as a "green" method in organic chemistry, offering advantages such as significantly reduced reaction times, higher yields, milder reaction conditions, and increased product purity. researchgate.net This technique is applicable to a wide range of organic and inorganic syntheses. milestonesrl.com The use of microwave reactors allows for rapid screening of reaction conditions, including catalysts and solvents, to optimize the synthesis. milestonesrl.comrsc.org

Another approach involves the reaction of carbon disulfide and formamide under pressure (3-5 MPa) and at elevated temperatures (140-160°C) in the presence of an organic base catalyst. patsnap.com This method is presented as a simpler, safer, and more environmentally friendly alternative to the phosphorus pentasulfide route, as it avoids the formation of phosphorus-containing waste and toxic gases. patsnap.com

Advanced Synthetic Approaches

More recent research has focused on developing more sophisticated and sustainable methods for the synthesis of this compound and its derivatives. These include multi-component reactions and strategies that prioritize environmental friendliness.

Multi-Component Coupling Reactions Involving this compound Intermediates

Multi-component reactions (MCRs) are highly efficient chemical processes where multiple starting materials react to form a single product in a single step, without the isolation of intermediates. tubitak.gov.tr This approach is valued for its time and resource efficiency. tubitak.gov.tr

A notable example is a highly efficient three-component coupling reaction involving thioformamides, organolithium reagents, and Grignard reagents to produce tertiary amines. nih.govorganic-chemistry.org In this reaction, the this compound acts as a key intermediate. The process is versatile, allowing for various combinations of reactants. organic-chemistry.org Mechanistic studies using NMR spectroscopy have identified key intermediates, revealing that the LiS group formed by the addition of the organolithium reagent to the this compound acts as a leaving group. researchgate.net

Another advanced method involves the reaction of thioamide dianions with thioformamides, followed by oxidation, to produce 5-aminothiazoles, which exhibit fluorescent properties. researchgate.net

Environmentally Benign Synthetic Strategies for this compound Derivatives

The principles of "green chemistry" have driven the development of more sustainable synthetic routes for this compound derivatives. researchgate.net These methods aim to minimize or eliminate the use of hazardous substances and reduce waste.

One such strategy involves the reaction of isocyanides with thioacids in water at room temperature and under neutral conditions. tubitak.gov.trresearchgate.nettubitak.gov.tr This method produces thioformylamide and this compound derivatives in high yields with no observed side reactions. tubitak.gov.trresearchgate.net The use of water as a solvent is a key feature of its environmentally friendly nature. tubitak.gov.tr

Another green approach utilizes a deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride and urea, for the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.org This catalyst-free protocol is highly efficient and sustainable, offering benefits such as reduced energy consumption, biodegradability of the solvent, and waste reduction. rsc.org The DES can also be recycled and reused multiple times without a significant loss of activity. rsc.org

Furthermore, a transition-metal-free, one-pot synthesis of thioamides has been developed using chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. chemistryviews.org

| Method | Reactants | Solvent/Catalyst | Key Features |

| Isocyanide-Thioacid Reaction | Isocyanides, Thioacids | Water | Room temperature, neutral conditions, high yields tubitak.gov.trresearchgate.net |

| Deep Eutectic Solvent (DES) Synthesis | Aldehydes/Ketones, Secondary Amines, Elemental Sulfur | Choline chloride-urea DES | Catalyst-free, recyclable solvent, sustainable rsc.org |

| Transition-Metal-Free Synthesis | Chlorohydrocarbons, Amides, Elemental Sulfur | NaOH | Avoids transition metal catalysts chemistryviews.org |

Prebiotic Synthesis Pathways of this compound

The origin of life and the formation of essential biomolecules from simple precursors is a major area of scientific inquiry. Thioamides, including this compound, are considered important intermediates in prebiotic chemistry. nih.govresearchgate.net They are implicated in the formation of amino acids, as well as purine (B94841) and pyrimidine (B1678525) precursors, the building blocks of genetic material. nih.govresearchgate.net

Recent studies have shown that thioamide bonds can form from nitriles and sulfide (B99878) under plausible prebiotic conditions, catalyzed by alkyl thiols. nih.gov Specifically, the simplest thioamide, this compound, has been shown to form readily in spark-discharge experiments from hydrogen cyanide, sulfide, and a methanethiol (B179389) catalyst. researchgate.net This suggests that this compound could have accumulated on the early Earth. nih.govresearchgate.net

Another proposed prebiotic route to formamide, a precursor to this compound, is through the hydrolysis of this compound itself. acs.orgacs.org this compound can be formed from the reaction of hydrogen cyanide with hydrosulfide, and its subsequent hydrolysis to formamide is faster than the hydrolysis of formamide to ammonium (B1175870) formate. acs.org This suggests a plausible pathway for the accumulation of formamide in prebiotic environments. acs.org

Furthermore, this compound has been shown to play a role in converting cyanide trimers and tetramers into precursors for purines and thiazoles, highlighting its potential significance in the chemical evolution that led to life. nih.gov

Thiol-Catalyzed Formation Mechanisms

The formation of this compound and other thioamides can be significantly accelerated through thiol-catalyzed pathways. Research has demonstrated that alkyl thiols, in particular, are effective catalysts for the synthesis of thioamide bonds from nitriles and sulfide under plausible prebiotic conditions. nih.gov This catalytic process represents a potential early form of proto-biochemical catalysis. nih.gov

The proposed mechanism for the thiol-catalyzed thiolysis of nitriles involves two sequential nucleophilic attacks. researchgate.net As illustrated with the synthesis of this compound from hydrogen cyanide (HCN), the process yields a thiolimine intermediate, which then tautomerizes to form the stable thioamide end product. researchgate.net Simple alkyl thiols, such as methanethiol and ethanethiol, could have been generated under early Earth conditions and may have facilitated the conversion of nitrile-rich feedstocks into thioamides. nih.gov

Experiments have confirmed that the reaction between cyanide and sulfide to produce this compound does not proceed to a detectable extent in the absence of an alkyl thiol, highlighting the catalytic role of these compounds. nih.gov The use of ethanethiol, in addition to methanethiol, also successfully produced this compound, indicating that simple alkyl thiols generally act to catalyze the formation of thioamide bonds in the presence of sulfide. nih.gov In contrast, non-alkyl thiols failed to produce this compound under similar conditions. nih.gov The rate constants for this thiol-catalyzed synthesis are estimated to be tenfold higher than non-catalyzed pathways.

The catalytic efficiency has been observed in the conversion of other nitriles as well. For instance, the reaction to form thionicotinamide (B1219654) from 3-cyanopyridine (B1664610) and sulfide showed a near-complete conversion in the presence of a methanethiol catalyst over 72 hours at room temperature, whereas the conversion was significantly lower in the absence of the catalyst. researchgate.net

Table 1: Thiol-Catalyzed Synthesis of Thioamides

| Reactant | Catalyst | Temperature (°C) | Time (h) | Product | Conversion/Yield |

| Hydrogen Cyanide (HCN) + Sulfide | Methanethiol | Room Temp (~25) | 48 | This compound | ~33% yield at pH ~7 |

| 3-Cyanopyridine + Sulfide | Methanethiol | Room Temp (~25) | 72 | Thionicotinamide | >90% conversion |

| 3-Cyanopyridine + Sulfide | None | Room Temp (~25) | 72 | Thionicotinamide | <10% conversion |

This table presents data from studies on thiol-catalyzed thioamide formation, showing reaction conditions and outcomes. nih.govresearchgate.net

Abiotic Formation under Simulated Early Earth Conditions

This compound is considered a molecule of significant prebiotic interest, as it can be readily formed under conditions simulating the environment of early Earth. d-nb.info It is a simple adduct of hydrogen cyanide (HCN) and hydrogen sulfide (H₂S), both of which are molecules detected in interstellar media. d-nb.info This suggests this compound could have been a participant in the prebiotic synthesis of crucial sulfur-containing compounds necessary for the origin of life. d-nb.info

Laboratory experiments have demonstrated that this compound forms readily in spark-discharge experiments designed to mimic early Earth's atmospheric and surface conditions. nih.govresearchgate.net These experiments show that from a mixture of hydrogen cyanide, sulfide, and a methanethiol catalyst, this compound is produced, suggesting it could have accumulated on the primordial Earth. nih.govresearchgate.net The presence of an alkyl thiol catalyst is crucial; reactions containing only cyanide and sulfide did not yield this compound. nih.gov

The formation of this compound from these simple precursors has been observed under various conditions, indicating a robust pathway for its synthesis. Reactions successfully produced this compound at both 4°C and room temperature, and at pH levels of approximately 7 and 11. nih.gov This abiotic synthesis pathway, fueled by atmospherically sourced nitriles, sulfide, and thiols, is a plausible route for the formation of thioamides in low-iron environments, such as surface waters on the early Earth. nih.govpsu.edu

The significance of this compound in prebiotic chemistry is further underscored by its potential role as an energy currency. nih.gov Density functional theory (DFT) calculations have determined that the hydrolysis of this compound to formamide is an exergonic reaction, with a Gibbs energy of reaction (ΔG°r) of approximately -27.4 kJ/mol. nih.gov This energy release is comparable to that of other proposed prebiotic energy carriers like pyrophosphate and thioester bonds, suggesting that this compound could have played a role in fueling early metabolic processes. nih.govresearchgate.net

Table 2: Energetics of this compound Hydrolysis

| Reaction | Enthalpy of Reaction (ΔH°r) | Gibbs Energy of Reaction (ΔG°r) |

| This compound + H₂O → Formamide + H₂S | -25.0 kJ/mol | -27.4 kJ/mol |

| This compound + H₂O → Thioformic Acid + NH₃ | +27.7 kJ/mol | +23.6 kJ/mol |

This table shows the calculated thermodynamic data for the two possible hydrolysis pathways of this compound. Data is based on density functional theory (DFT) calculations. nih.gov

Fundamental Chemical Reactivity and Reaction Mechanisms of Thioformamide

Electrophilic and Nucleophilic Interaction Studies of Thioformamide

This compound exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. The thiocarbonyl group's carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond in formamides, influencing its reactivity.

The sulfur atom, with its lone pairs of electrons, confers nucleophilic character to the molecule. This is evident in its reaction with electrophiles such as chloroacetaldehyde (B151913) to produce thiazoles, which are important heterocyclic compounds in pharmaceuticals. nih.govpharmaguideline.com In this reaction, the this compound acts as a nucleophile. Similarly, it can react with primary and secondary amines, with the amine acting as a nucleophile, to form substituted this compound compounds through the splitting off of ammonia. google.com This reaction can proceed even at ordinary temperatures. google.com

Conversely, the thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. pharmaguideline.com Protons can be removed from the C2 position by strong bases like organolithium compounds, rendering the C2 position nucleophilic and capable of reacting with various electrophiles. pharmaguideline.com The general principles of electrophile-nucleophile interactions are governed by the Hard and Soft, Acids and Bases (HSAB) theory, which posits that soft electrophiles react preferentially with soft nucleophiles. nih.govnih.govresearchgate.net The thiolate anion (RS-), the deprotonated form of a thiol, is considered a potent soft nucleophile, which explains the reactivity of the thiol tautomer of this compound. nih.govresearchgate.net

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction reactions, targeting the thiocarbonyl group.

Oxidation: The this compound molecule can be oxidized to its corresponding amide, formamide (B127407). This conversion can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride, or with iodine monochloride. Theoretical studies using Density Functional Theory (DFT) have also explored the oxidation of this compound by biological enzymes like xanthine (B1682287) oxidase, suggesting its relevance in biochemical pathways. amazon.in

Reduction: The carbon-sulfur double bond in this compound is reducible to a methylene (B1212753) group (CH₂) using appropriate reducing agents. While this describes the reduction of this compound, a related reduction pathway is used for its synthesis. A reliable and high-yielding method for preparing various functionalized thioformamides involves the partial reduction of isothiocyanates using the Schwartz reagent (zirconocene chloride hydride). rsc.org This chemoselective process demonstrates the susceptibility of the related isothiocyanate group to hydride addition, a reaction that is tolerant of many other functional groups. rsc.org

Tautomerism and Isomerization Dynamics of this compound

This compound primarily exists in the thione form (H₂N-CH=S), but it is in equilibrium with its less stable tautomer, thiolimine (HN=CH-SH). nih.govresearchgate.net The thione form is energetically favored. The interconversion to the higher-energy thiolimine tautomer can be initiated photochemically. nih.gov Upon irradiation with UV light (e.g., 254 nm) in a cryogenic matrix, the infrared bands corresponding to this compound decrease, while new bands assigned to the thiolimine tautomer appear. nih.govresearchgate.net Research has successfully identified four distinct conformers of the thiolimine species generated through this photochemical process. nih.govresearchgate.net

The potential energy surface for the tautomerization has been explored computationally. The relative energies of the thiolimine conformers compared to the parent this compound have been calculated at the AE-CCSD(T)/aug-cc-pCVTZ level of theory.

| Compound | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| This compound (1) | - | 0.0 |

| Thiolimine (2) | s-cis, s-trans (ct) | 12.5 |

| s-trans, s-trans (tt) | 13.0 | |

| s-cis, s-cis (cc) | 15.2 | |

| s-trans, s-cis (tc) | 17.8 |

A significant finding in the study of this compound isomerization is the role of quantum mechanical tunneling (QMT). nih.govresearchgate.net After the photochemical generation of the four thiolimine conformers, one of them, the s-trans, s-trans (tt) conformer, was observed to decay and convert into the s-cis, s-trans (ct) conformer. nih.gov This process is ascribed to QMT through a rotational energy barrier. nih.gov Notably, a spontaneous reverse tunneling reaction from the thiolimine tautomer back to the more stable this compound form was not observed under the experimental conditions, which contrasts with the behavior seen in thiourea (B124793). nih.gov

The rate of this tunneling phenomenon has been measured experimentally.

| Matrix Material | Temperature (K) | Half-Life (min) |

|---|---|---|

| Argon | 3 | 30 - 45 |

| Dinitrogen | 20 |

Proton Transfer Mechanisms in this compound Systems

The mechanism of double proton transfer (DPT) in cyclic dimers of this compound has been the subject of detailed theoretical investigation. These studies often compare the this compound system to its oxygen analog, the formamide dimer, to understand the effect of sulfur substitution. The DPT reaction is analyzed using computational methods like Density Functional Theory (DFT) in conjunction with concepts such as the reaction force profile and reaction electronic flux.

For the this compound dimer, the DPT is a concerted process where the electronic transfer has a synchronic nature. A key finding is that the activation energy for DPT is significantly higher in the this compound dimer compared to the formamide dimer. This increased energy barrier is attributed primarily to electrostatic factors, as the protons are more strongly stabilized by the oxygen atoms in formamide than by the sulfur atoms in this compound.

| Dimer System | Activation Energy (kcal/mol) |

|---|---|

| Formamide Dimer | 19.9 |

| Formamide–this compound Dimer | 25.9 |

| This compound Dimer | 32.0 |

Electronic Processes in Proton Transfer Reactions of this compound

The electronic processes that occur during proton transfer reactions in this compound are complex and have been the subject of detailed theoretical investigation. These studies often analyze the intramolecular proton transfer from the nitrogen atom to the sulfur atom, leading to the formation of its tautomer, thiono-iminol. The analysis of these reactions involves examining the electronic activity along the reaction pathway, which can be characterized by tools such as the reaction electronic flux (REF) and Natural Bond Orbital (NBO) analysis. nih.govrsc.orgrsc.orgrsc.org

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the mechanism of these proton transfer reactions. nih.govrsc.orgrsc.orgrsc.orgresearchgate.net For instance, in the double proton transfer within the this compound dimer, the electronic processes are observed to occur predominantly in the transition state. nih.govrsc.orgrsc.orgrsc.org This transfer is characterized as having a synchronic nature, meaning the electron transfer events happen in a concerted fashion. nih.govrsc.orgrsc.orgrsc.org This is in contrast to the asynchronous electron transfer seen in mixed formamide-thioformamide dimers. nih.govrsc.orgrsc.orgrsc.org

The role of water as a catalyst in these proton transfer reactions is a significant area of study. researchgate.netunap.cl Water molecules can act as a bridge, facilitating the proton transfer between the donor and acceptor atoms. unap.cl This mediation has a profound effect on the energetics of the reaction. Computational studies at the DFT/B3LYP 6-311G** level of theory have shown that the presence of a water molecule can lower the activation energy for the proton transfer by a factor of two. researchgate.net The transition state in water-mediated reactions is stabilized by the formation of multiple hydrogen bonds. unap.cl

Further analysis using the extended-transition-state natural orbitals for chemical valence (ETS-NOCV) method helps to decompose the reaction force into various components, providing a deeper understanding of the electronic structure changes along the intrinsic reaction coordinate (IRC). nih.govnih.gov This analysis has been applied to the double proton transfer in the this compound dimer. nih.govnih.gov It reveals that while the most significant changes to the electronic structure happen in the transition state region, the processes of bond-breaking are initiated in the reactant region. nih.govnih.gov

The electrostatic contributions have been identified as a key factor influencing the activation barrier of these reactions. nih.govnih.gov When comparing the double proton transfer in formamide dimers, formamide-thioformamide dimers, and this compound dimers, the activation barrier increases in that order. nih.govnih.gov The ETS-NOCV analysis suggests that this trend is primarily due to the electrostatic component associated with both the formation of the S-H bond and the breaking of the N-H bond. nih.govnih.gov The molecular electrostatic potential of this compound indicates that protons are less stabilized by the sulfur atom compared to the oxygen atom in formamide, contributing to the higher activation barrier. nih.gov

The reaction force analysis is another tool used to characterize the activation energies. researchgate.net This analysis has indicated that for both intramolecular proton transfer and water-assisted proton transfer in this compound, the structural reordering of the molecule is the primary contributor to the activation energy. researchgate.net

Table 1: Computational Methods and Key Findings for this compound Proton Transfer

| System Studied | Computational Method | Key Findings | Reference(s) |

| This compound Dimer | DFT/B3LYP 6-311G | Electronic processes occur mainly in the transition state; electron transfer is synchronic. | nih.govrsc.orgrsc.orgrsc.org |

| Formamide-Thioformamide Dimer | DFT/B3LYP 6-311G | Electron transfer is asynchronic. | nih.govrsc.orgrsc.orgrsc.org |

| Water-mediated Proton Transfer in this compound | DFT/B3LYP 6-311G** | Water catalysis lowers the activation energy by a factor of two. | researchgate.net |

| This compound Dimer | ETS-NOCV | Electrostatic contributions are the main factor for the increase in the activation barrier compared to formamide. | nih.govnih.gov |

| Intramolecular Proton Transfer in this compound | Reaction Force Analysis | Structural rearrangement is the main driver of the reaction. | researchgate.netunap.cl |

Advanced Spectroscopic Characterization of Thioformamide

Rotational Spectroscopy of Thioformamide

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides highly accurate information about the molecular geometry and the distribution of mass within the molecule.

Millimeter-wave and Submillimeter-wave Rotational Studies

Early studies on the microwave spectrum of this compound were limited to frequencies below 70 GHz and transitions with low rotational quantum numbers (J ≤ 3). aanda.orgresearchgate.netarxiv.org More recent and extensive investigations have been carried out in the millimeter-wave (mmWave) and submillimeter-wave (sub-mmWave) regions, significantly extending the frequency range and the number of observed transitions.

The rotational spectrum of this compound has been measured and analyzed in the frequency range of 150 to 660 GHz using sophisticated spectrometers. aanda.orgresearchgate.netarxiv.org These studies have provided a wealth of data, enabling a comprehensive analysis of the rotational energy levels of the molecule. The high-resolution spectra reveal a dense pattern of lines corresponding to the rotational transitions of the parent isotopologue as well as its singly substituted isotopic species, including ³⁴S, ¹³C, and ¹⁵N. aanda.orgarxiv.org

Furthermore, the rotational transitions within the two lowest excited vibrational states, corresponding to the NH₂ out-of-plane wagging (ν₁₂) and the in-plane bending of the NCS moiety (ν₉), have been identified and analyzed for the parent isotopologue. aanda.orgarxiv.org The analysis of these excited states is complicated by the presence of Coriolis coupling, which arises from the interaction between the vibrational and rotational motions in the molecule. aanda.orgarxiv.org A model that explicitly includes this coupling was necessary to accurately fit the observed spectra. aanda.orgarxiv.org

Determination of Spectroscopic Parameters and Rotational Transition Frequencies

The analysis of the extensive millimeter-wave and submillimeter-wave spectra has led to the precise determination of a set of spectroscopic parameters for this compound. These parameters include the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule, and a series of centrifugal distortion constants (e.g., ΔJ, ΔJK, ΔK, δJ, δK) that account for the non-rigidity of the molecule as it rotates.

Accurate rigid rotor and centrifugal distortion constants have been obtained for the ground vibrational state of the parent isotopologue and its ³⁴S, ¹³C, and ¹⁵N isotopic species. aanda.orgarxiv.org For the parent species, the spectroscopic parameters for the ν₁₂ = 1 and ν₉ = 1 excited vibrational states have also been determined through the analysis that incorporates the Coriolis coupling between them. aanda.orgarxiv.org

The availability of these precise spectroscopic parameters allows for the highly accurate prediction of rotational transition frequencies for this compound across a wide range of frequencies. aanda.orgaanda.org This is crucial for astronomical searches for this molecule in the interstellar medium using radio telescopes. aanda.orgaanda.org

Table 1: Determined Spectroscopic Parameters for the Ground State of this compound

| Parameter | Value (MHz) |

|---|---|

| A | 20493.8554(13) |

| B | 5163.51334(32) |

| C | 4120.37032(29) |

| ΔJ | 0.0013894(12) |

| ΔJK | -0.012581(11) |

| ΔK | 0.11186(14) |

| δJ | 0.00030589(78) |

| δK | -0.002821(63) |

Data sourced from Motiyenko et al. (2020) arxiv.org

Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the vibrational energy levels of a molecule, which are associated with the stretching and bending of chemical bonds. Infrared (IR) spectroscopy is a primary tool for these investigations.

Infrared (IR) Absorption Spectroscopy Investigations

The infrared spectrum of this compound has been studied in various phases, including the solid state, in solution, and in the gas phase. cdnsciencepub.comrsc.orgoup.com The spectrum reveals a series of absorption bands, each corresponding to a specific vibrational mode of the molecule. rsc.org

Early studies focused on the fundamental vibrational frequencies and their assignments. rsc.org More recent work has utilized long path length absorption techniques to investigate the weaker and more complex regions of the spectrum, particularly in the gas phase. cdnsciencepub.comcdnsciencepub.com The absorption spectrum in the 270 nm region, for instance, has been recorded under long path length conditions (88 m), revealing a complex and congested band system. cdnsciencepub.comcdnsciencepub.com This absorption has been assigned to an nS → π*(CS) electronic transition. cdnsciencepub.comresearchgate.net

The infrared spectra of this compound and its deuterated analogue, CHSND₂, have been recorded and analyzed. cdnsciencepub.comoup.com Comparing the spectra of the two isotopologues aids in the vibrational assignment, as the frequencies of modes involving the amino group protons are significantly shifted upon deuteration.

Vibrational Assignment from Experimental and Computational Data

The assignment of the observed infrared absorption bands to specific molecular vibrations is a key aspect of spectroscopic analysis. This process is often complex due to the coupling between different vibrational modes. To achieve reliable assignments, experimental data is frequently complemented by quantum chemical calculations.

For this compound, vibrational assignments have been made based on the analysis of infrared spectra of both HCSNH₂ and its deuterated form, HCSND₂. oup.com The observed bands have been assigned to the twelve fundamental vibrational modes of the molecule. rsc.org These modes can be classified into in-plane (A') and out-of-plane (A") vibrations, assuming a planar molecular structure. oup.com

Computational methods, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to calculate the vibrational frequencies of this compound. cdnsciencepub.comdntb.gov.ua These calculations provide a theoretical spectrum that can be compared with the experimental one, aiding in the assignment of the observed bands. dntb.gov.ua For example, calculations have confirmed that the ground electronic state of this compound is planar. cdnsciencepub.com The computed vibrational frequencies for both CHSNH₂ and CHSND₂ have been compared with experimental data from crystal phase IR and microwave intensity measurements. cdnsciencepub.com

Table 2: Selected Vibrational Frequencies of this compound (HCSNH₂) in the Liquid State

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3350 | ν(NH₂) asymmetric stretch |

| 3185 | ν(NH₂) symmetric stretch |

| 2965 | ν(CH) stretch |

| 1615 | δ(NH₂) bend |

| 1443 | ν(CN) stretch + δ(CH) bend |

| 1324 | δ(CH) bend + ν(CN) stretch |

| 984 | ν(CS) stretch |

| 842 | π(CH) out-of-plane bend |

Data sourced from Davies and Jones (1958) rsc.org

Photoelectron Spectroscopy of this compound

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. The He I photoelectron spectrum of this compound has been measured to study its valence molecular orbitals. oup.comcapes.gov.br

The spectrum exhibits several ionization bands below 20 eV. oup.comcapes.gov.br Based on the spectral features, CNDO/2 calculations, and sum rule considerations, assignments for these bands have been proposed. oup.comcapes.gov.br The first six ionization bands, appearing below 17 eV, are attributed to ionization from the six p-type molecular orbitals, while two bands in the 17-20 eV region correspond to s-type molecular orbitals. oup.comcapes.gov.br

The first ionization band is assigned to the highest occupied molecular orbital (HOMO), which is an in-plane orbital primarily composed of the sulfur lone pair, with some mixing from the σ(CN) orbital. oup.comcapes.gov.br The second and fourth bands are attributed to out-of-plane molecular orbitals, corresponding mainly to the nitrogen lone pair and the π(CS) orbital, respectively. oup.comcapes.gov.br The remaining p-type bands are interpreted in terms of σ(CS), σ(CN), and pseudo-π(NH₂) orbitals. oup.comcapes.gov.br

Table 3: Vertical Ionization Energies of this compound

| Band | Vertical Ionization Energy (eV) | Assignment |

|---|---|---|

| 1 | 8.70 | n(S) |

| 2 | 9.30 | n(N) |

| 3 | 12.6 | σ(CS) |

| 4 | 12.8 | π(CS) |

| 5 | 14.1 | σ(CN) |

| 6 | 15.52 | π(NH₂) |

Data sourced from Kimura et al. (1975) oup.com

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | HCSNH₂ |

| Formamide (B127407) | HCONH₂ |

| This compound-d₂ | HCSND₂ |

| Carbon-13 this compound | H¹³CSNH₂ |

| Nitrogen-15 this compound | HCS¹⁵NH₂ |

| Sulfur-34 this compound | H³⁴CSNH₂ |

| Carbon Disulfide | CS₂ |

| Carbonyl Sulfide (B99878) | OCS |

| Methanethiol (B179389) | CH₃SH |

| Methanol (B129727) | CH₃OH |

| Hydrogen Cyanide | HCN |

| Phosphorus Pentasulfide | P₂S₅ |

| Ether | (C₂H₅)₂O |

| Ethyl Acetate | CH₃COOC₂H₅ |

| Carbon Tetrachloride | CCl₄ |

| Acetonitrile | CH₃CN |

| Thioacetamide | CH₃CSNH₂ |

| N-methylthis compound | HCSNHCH₃ |

| Thioacetaldehyde | CH₃CHS |

| Propynethial | C₃H₂S |

| S-methyl thioformate | CH₃SCOH |

| Pyrimethamine | C₁₂H₁₃ClN₄ |

Experimental Techniques for Vapour Phase Analysis of this compound

The analysis of this compound in the vapor phase has been accomplished through several advanced spectroscopic techniques. These methods provide detailed insights into the molecule's geometric structure, electronic properties, and vibrational dynamics, free from the intermolecular forces present in the solid or liquid state. wikipedia.org Key experimental approaches include millimeter- and submillimeter-wave spectroscopy, photoelectron spectroscopy, and long-path-length absorption spectroscopy.

To facilitate vapor phase studies, this compound, which is a solid at room temperature, must be gently heated. For instance, in millimeter-wave spectroscopy experiments, a sample is heated to around 60°C to generate sufficient vapor pressure for analysis in the spectrometer's absorption cell. aanda.org Similarly, for absorption spectroscopy, a small amount of solid this compound is placed in a multiple-reflection cell, which is then evacuated to allow the solid to reach its saturation vapor pressure at room temperature. cdnsciencepub.com

Millimeter- and Submillimeter-Wave Spectroscopy

Microwave spectroscopy is a powerful tool for the precise determination of molecular geometry. caltech.edu The rotational spectrum of this compound has been extensively studied in the millimeter and submillimeter-wave regions. aanda.org Early studies recorded the spectrum up to 70 GHz, providing initial rotational constants. aanda.orgarxiv.org More recent investigations have extended these measurements to a much wider frequency range, from 150 to 660 GHz, using advanced spectrometers. aanda.orgresearchgate.net

These comprehensive studies have enabled the highly accurate determination of rigid rotor and centrifugal distortion constants for the ground state of the parent this compound molecule (NH₂CHS) and its singly substituted isotopologues, including ³⁴S, ¹³C, and ¹⁵N species. aanda.orgresearchgate.net The analysis confirms that this compound is a planar molecule and a prolate asymmetric top, close to the symmetric top limit. arxiv.org The data also allowed for the analysis of the two lowest excited vibrational states, ν₁₂ (NH₂ out-of-plane wagging) and ν₉ (NCS in-plane bending), taking into account the Coriolis coupling between them. aanda.orgarxiv.org

The precise rotational constants derived from these experiments are crucial for predicting transition frequencies, which supports astronomical searches for this compound in the interstellar medium. aanda.org

Table 1: Ground-State Rotational Constants of this compound Isotopologues (MHz) Data sourced from millimeter- and submillimeter-wave spectroscopy studies. aanda.org

| Parameter | Parent (NH₂CHS) | ³⁴S Species (NH₂CH³⁴S) | ¹³C Species (NH₂¹³CHS) | ¹⁵N Species (H₂¹⁵NCHS) |

| A | 61570.8339(15) | 61565.803(13) | 60136.634(11) | 61474.908(24) |

| B | 6103.58287(16) | 5945.8943(11) | 6100.9992(10) | 5920.9168(21) |

| C | 5550.84158(15) | 5420.7302(11) | 5541.2291(10) | 5396.9382(21) |

Photoelectron Spectroscopy

Ultraviolet photoelectron spectroscopy (PES) provides direct information about the energies of molecular orbitals by measuring the energy required to ionize electrons from them. tandfonline.comlibretexts.org The photoelectron spectrum of this compound reveals the ionization energies associated with its nonbonding electron pairs. cdnsciencepub.com The two nonbonding pairs, one located on the sulfur atom (nₛ) and the other on the nitrogen atom involved in the π-system (nN-π(C=S)), have nearly identical ionization energies of 8.70 eV and 9.30 eV, respectively. cdnsciencepub.com The minimal Franck-Condon activity associated with the first photoelectron transition indicates that the nₛ orbital is essentially nonbonding in character. cdnsciencepub.com This information is vital for understanding the molecule's electronic transitions. cdnsciencepub.com

Table 2: Ionization Energies of this compound Data sourced from photoelectron spectroscopy. cdnsciencepub.com

| Orbital | Ionization Energy (eV) |

| nₛ | 8.70 |

| nN-π(C=S) | 9.30 |

Long Path Length Absorption Spectroscopy

The electronic absorption spectra of this compound vapor have been investigated using long path lengths to compensate for the low vapor pressure of the compound at room temperature. cdnsciencepub.comresearchgate.net One study utilized an 88-meter path length to record the 270 nm absorption system of both this compound (CHSNH₂) and its deuterated analogue (CHSND₂). cdnsciencepub.comresearchgate.net This absorption band is assigned to the nₛ → π*(C=S) electronic transition. cdnsciencepub.com

The resulting spectra were found to be complex and congested. However, analysis revealed progressions in the out-of-plane aldehyde wagging mode (ν₁₀), with intervals of 516 cm⁻¹ for CHSNH₂ and 496 cm⁻¹ for CHSND₂. cdnsciencepub.comresearchgate.net The activity of this mode suggests, based on Franck-Condon principles, that the molecule becomes non-planar at the aldehyde center in the excited electronic state. researchgate.net These experimental findings are supported by ab initio calculations of the excited state geometry and vibrational frequencies. cdnsciencepub.com

Computational and Theoretical Studies on Thioformamide Molecular Systems

Quantum Chemical Investigations of Thioformamide Electronic States

Quantum chemical methods are fundamental in elucidating the electronic structure and energy of this compound. These computational approaches allow for a detailed analysis of its ground and excited states.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to determine the precise geometry and energy of this compound. These calculations confirm that this compound possesses a planar ground state structure. High-level ab initio methods have also been used to investigate the tautomerism of this compound, specifically its relationship with its higher-energy tautomer, thiolimine. researchgate.netnih.gov Studies show that the thioamide form is significantly more stable, with the ground state of this compound being more than 8 kcal/mol lower in energy than its thiolimine tautomers. nih.gov

The table below presents a comparison of observed and calculated structural parameters for this compound in its ground electronic state, demonstrating the accuracy of computational methods.

| Parameter | Observed Value | Calculated Value |

|---|---|---|

| C=S bond length (Å) | 1.626 | 1.649 |

| C-N bond length (Å) | 1.324 | 1.345 |

| N-H bond length (Å) | 1.002 | 1.007 |

| C-H bond length (Å) | 1.079 | 1.101 |

| ∠SCN (degrees) | 126.1 | 125.7 |

| ∠HNC (degrees) | 118.8 | 119.8 |

Data sourced from spectroscopic studies and theoretical calculations. researchgate.net

Density Functional Theory (DFT) has become a widely used tool for studying this compound due to its balance of computational cost and accuracy. duke.edu DFT calculations are instrumental in understanding molecular-level properties, including orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing stability. nih.gov

For this compound, DFT studies have been applied to:

Analyze Vibrational Spectra: Theoretical calculations help in the assignment of observed frequencies in infrared and Raman spectra. researchgate.net

Predict Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. For this compound, a characteristic absorption around 270 nm is assigned to the nS → π* electron promotion, which is a key feature of the thioamide group. researchgate.net

Investigate Reaction Mechanisms: DFT can model the potential energy surface of reactions involving this compound, helping to elucidate mechanisms and determine the stability of transition states. nih.gov The theory has been used to compute tunneling half-lives for the interconversion of thiolimine conformers. nih.gov

DFT provides a robust framework for exploring the electronic driving forces that govern the structure and reactivity of this compound, offering predictive power that can guide experimental work. nih.govmdpi.com

Intermolecular Interactions in this compound Clusters

The study of this compound clusters reveals the nature of non-covalent interactions, which are critical in determining the physical properties of the compound in condensed phases.

Hydrogen bonding is a dominant intermolecular force in this compound clusters. Computational studies, particularly at the DFT level, have extensively investigated the hydrogen bonding properties of this compound dimers. nih.govresearchgate.net These studies have revealed that this compound acts as a potent hydrogen bond donor, a property attributed to the increased acidity of the N-H bond compared to that in formamide (B127407). researchgate.net Conversely, the sulfur atom in this compound is a weaker hydrogen bond acceptor than the oxygen atom in formamide. researchgate.net

Key findings from these computational investigations include:

The average strength of the SCN−H···SC hydrogen bond is approximately -5.0 kcal/mol. researchgate.net

The thioformyl (B1219250) hydrogen (attached to the carbon) also shows a significant ability to form hydrogen bonds. researchgate.net

The geometry of the hydrogen bond is crucial; the thioamide's ability to accept a hydrogen bond is strongest when the contact angle is between 90° and 100°. nih.gov

The table below summarizes the calculated average strengths of different types of hydrogen bonds in formamide (FA) and this compound (TFA) dimers.

| Hydrogen Bond Type | Interaction Energy (kcal/mol) |

|---|---|

| OCN−H···OC (FA-FA) | -6.1 ± 0.3 |

| SCN−H···SC (TFA-TFA) | -5.0 ± 0.1 |

| OCN−H···SC (FA-TFA) | -4.8 ± 0.3 |

| SCN−H···OC (TFA-FA) | -7.3 ± 0.4 |

Data calculated at the B3LYP/6-311++G(2d,2p) level with basis set superposition error (BSSE) correction. researchgate.net

The electronic structure and properties of this compound are significantly influenced by its surrounding solvent environment. Solvation effects are often studied computationally using implicit solvation models, such as the Polarizable Continuum Model (PCM), or through explicit molecular dynamics simulations. ucl.ac.uksibran.ru These models show that a polar solvent can stabilize the molecule, leading to changes in its structural parameters and electronic properties. sibran.ru

The electronic structure of the solute (this compound) in turn influences the local organization of solvent molecules. nih.gov For instance, the larger dipole moment of thioamides compared to amides can induce a more ordered arrangement of polar solvent molecules in the first solvation shell. researchgate.netnih.gov This solute-centric paradigm is crucial for understanding how modifications to the this compound structure can tune the local electrostatic environment. nih.gov

Conformational Analysis and Rotational Barriers of this compound

The C–N bond in this compound has a significant partial double bond character due to resonance, which results in a substantial barrier to rotation around this bond. nih.gov Computational and experimental studies, including dynamic nuclear magnetic resonance (DNMR) spectroscopy, have been used to quantify this rotational barrier. nih.govjournals.co.za

A key finding is that this compound has a larger rotational barrier than its oxygen-containing counterpart, formamide. nih.govacs.org DFT studies have been employed to investigate the electronic origin of this phenomenon. nih.gov The results are consistent with the classical view of amide resonance being the source of the rotational barrier, with the effect being more pronounced in thioamides. nih.gov Theoretical calculations can accurately determine the energies of the planar ground state and the non-planar transition state for rotation, the difference between which defines the rotational energy barrier.

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| This compound | Experimental (NMR) | ~20-21 |

| This compound | Theoretical (DFT) | ~19-22 |

| Formamide | Experimental (NMR) | ~17-19 |

| Formamide | Theoretical (DFT) | ~16-18 |

Values are approximate and can vary based on the specific experimental conditions and computational level of theory. nih.govacs.org

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. This method provides detailed insight into the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. The foundation of an MD simulation is the force field, which is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms. The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used.

To date, detailed studies of large-scale molecular dynamics simulations focusing specifically on this compound in aqueous or other solvent environments are not extensively documented in peer-reviewed literature. The development of a robust and validated force field for this compound is a prerequisite for such simulations. This involves the accurate parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Theoretical studies on smaller this compound systems, such as dimers and trimers, provide crucial data for parameterizing a force field. Density Functional Theory (DFT) and ab initio calculations have been used to investigate the interactions between this compound molecules. These studies have identified that the most stable dimeric structure is a cyclic configuration involving two identical N–H⋯S=C hydrogen bonds. This configuration is significantly more stable than other arrangements, indicating that these specific hydrogen bonds are the dominant intermolecular interaction.

| Interaction Type | Calculated Interaction Energy (kJ/mol) | Bond Type |

| Dimer Interaction | -44.5 | N–H⋯S=C |

| Trimer Interaction | -88.0 | N–H⋯S=C |

This table presents the calculated interaction energies for the most stable this compound dimer and trimer configurations, highlighting the key hydrogen bonds that would need to be accurately represented in a molecular dynamics force field.

These theoretical findings on small clusters are essential as they provide the foundational energetic and geometric data required to develop force field parameters that can accurately model the behavior of this compound in larger, more complex systems, such as in solution or as a ligand interacting with a biomolecule. Such a force field would enable MD simulations to explore properties like solvation structure, diffusion, and the dynamics of its interactions with its environment.

Theoretical Prediction of Reactivity and Selectivity Indices for this compound

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying and predicting the chemical reactivity of molecules through various descriptors. These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites within the molecule.

Global Reactivity Descriptors

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Quantifies the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," implying lower reactivity.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These indices are formally defined as:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

ω = μ² / (2η)

Computational studies on this compound have determined its chemical hardness, providing insight into its stability. In its energetically most stable planar conformation, this compound exhibits its maximum hardness, which is consistent with the "Principle of Maximum Hardness," stating that molecules arrange themselves to be as hard as possible. acs.org

| Molecule | Conformation | Calculated Chemical Hardness (η) |

| This compound | Planar (stable) | Maximum |

| This compound | Non-planar | Lower |

This table illustrates the relationship between the conformation of this compound and its chemical hardness, as predicted by DFT calculations. The stable planar form is associated with maximum hardness, indicating greater stability. acs.org

Local Reactivity and Selectivity Indices (Fukui Functions)

To predict which part of a molecule is most likely to react, local reactivity descriptors are used. The most prominent of these is the Fukui function, f(r), which indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. The condensed Fukui function localizes this information to individual atomic sites (k) and is used to predict sites for electrophilic, nucleophilic, and radical attack.

The condensed Fukui functions are calculated as follows, where qk is the electronic population of atom k:

For nucleophilic attack: fk+ = qk(N+1) - qk(N)

For electrophilic attack: fk- = qk(N) - qk(N-1)

For radical attack: fk0 = [qk(N+1) - qk(N-1)] / 2

A higher value of a particular Fukui function on an atom indicates a greater reactivity of that site toward the corresponding type of attack. Theoretical calculations for this compound have used Fukui functions to explain its known chemical behavior, particularly its site of protonation. acs.org The results of these calculations show that the sulfur atom is the preferred site for electrophilic attack (such as protonation) over the nitrogen atom. This implies that the value of fk- is highest on the sulfur atom. acs.org

| Atomic Site | Predicted Reactivity towards Electrophiles (fk-) |

| Sulfur (S) | Highest |

| Nitrogen (N) | Lower |

| Carbon (C) | Lowest |

This table shows the predicted site selectivity of this compound for electrophilic attack based on calculated Fukui functions. The sulfur atom is identified as the most reactive site. acs.org

Applications of Thioformamide in Synthetic Organic Chemistry

Thioformamide as a Precursor for Heterocyclic Compound Synthesis

This compound is a fundamental building block for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. smolecule.com These compounds are of significant interest due to their widespread presence in pharmaceuticals, natural products, and materials science.

Thiazoles, five-membered aromatic rings containing both sulfur and nitrogen, are a prominent class of heterocycles found in numerous biologically active molecules, including vitamin B1 (thiamine). tandfonline.comnih.gov this compound is a key reactant in the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring. mdpi.comchemhelpasap.comyoutube.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. tandfonline.comchemhelpasap.comwikipedia.org

Specifically, unsubstituted thiazoles can be synthesized by reacting this compound with chloroacetaldehyde (B151913). tandfonline.compharmaguideline.compharmaguideline.com The reaction proceeds through an initial S-alkylation of the this compound by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is highly efficient and provides excellent yields of the desired product. tandfonline.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by employing different α-halocarbonyl compounds. For instance, the reaction of this compound with α-bromoaldehydes has been utilized in the total synthesis of peganumal A and B, which are naturally occurring thiazole alkaloids. mdpi.com This highlights the importance of this compound in accessing complex, biologically relevant molecules.

Beyond simple thiazoles, this compound can also be used to synthesize thiazoline (B8809763) derivatives. One method involves the reaction of secondary thioamides with thioformamides to generate a thioamide dianion, which upon treatment with iodine, leads to the formation of 5-aminothiazolines. chim.it This approach allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazoline ring. chim.it

Table 1: Examples of Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Chloroacetaldehyde | Thiazole | tandfonline.compharmaguideline.com |

| This compound | α-Bromoaldehyde | 2H-Thiazole | mdpi.com |

| Secondary Thioamides | This compound/Iodine | 5-Aminothiazolines | chim.it |

This table showcases specific examples of thiazole and thiazoline derivative synthesis where this compound is a key starting material.

This compound's utility extends to the synthesis of other important nitrogen-containing heterocycles, such as imidazoles and pyrimidines. smolecule.com While the direct synthesis of imidazoles from this compound is less common than that of thiazoles, its derivatives can serve as precursors.

In the context of prebiotic chemistry, this compound is considered a potential precursor for the formation of purines, which are composed of a fused pyrimidine-imidazole ring system. nih.govresearchgate.net It has been suggested that this compound can mediate the formation of purine (B94841) precursors. nih.gov Furthermore, α,β-unsaturated thioamides, which can be derived from this compound, can cyclize and react with various nucleophiles to generate pyrimidines like uracil (B121893) and cytosine. nih.govresearchgate.net

This compound as a Formylating Reagent

This compound can function as a formylating agent, a reagent that introduces a formyl group (-CHO) into a molecule. smolecule.com This capability is valuable for the synthesis of aldehydes and other formylated compounds. The formylation of aminoacetaldehyde diethyl acetal, for example, can be achieved using this compound derivatives in a multi-step process to ultimately yield 2,2-diethoxy-1-isocyanoethane. orgsyn.org

Role of this compound in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic rings, this compound and its derivatives play a crucial role in the construction of more intricate and functionally complex molecules.

The substitution of an amide bond with a thioamide bond in a peptide backbone is a powerful tool for modifying the properties of peptides and proteins. chemrxiv.orgnih.gov This single-atom substitution from oxygen to sulfur alters the electronic and steric properties of the peptide bond, influencing its hydrogen bonding capabilities, conformational preferences, and stability. chemrxiv.orgnsf.govsci-hub.se

Thioamides can be incorporated into peptide sequences to enhance their stability against enzymatic degradation, a critical factor for the therapeutic efficacy of peptide-based drugs. nih.govsci-hub.se The introduction of a thioamide bond near a cleavage site can significantly decrease the rate of proteolysis. nih.gov While direct synthesis of thioamides within a peptide chain can be challenging, recent advancements have enabled the incorporation of thioamides into peptides and even proteins, facilitating both structural and functional studies. chemrxiv.orgnih.gov

Computational studies have suggested that thioamides can act as stronger hydrogen bond donors compared to amides, although their hydrogen bond accepting capabilities may be weaker. nsf.gov These altered hydrogen bonding properties can have significant effects on the secondary and tertiary structure of proteins. nsf.govsci-hub.se

Thioformamides have emerged as valuable substrates in the catalytic kinetic resolution of amines, providing a pathway to nonracemic (enantiomerically enriched) amines. researchgate.netresearcher.life Chiral amines are essential building blocks in the synthesis of many pharmaceuticals and other biologically active compounds.

In this approach, a racemic mixture of a this compound is subjected to a reaction with a chiral catalyst. researcher.lifenih.gov The catalyst selectively reacts with one enantiomer of the this compound at a faster rate, leaving the unreacted this compound enriched in the other enantiomer. researcher.lifenih.gov This method has been successfully demonstrated using peptide-based catalysts and Boc₂O as the acylating agent, achieving high selectivity factors. researcher.lifenih.gov

Mechanistic studies have revealed that this compound substrates exhibit higher reactivity compared to their formamide (B127407) counterparts in these kinetic resolution processes. researcher.lifenih.gov The resulting enantiomerically enriched thioformamides can then be readily converted to other useful chiral building blocks, such as N-Boc-amines and the corresponding chiral formamides. researcher.lifenih.gov This strategy offers a unique and effective route to access valuable nonracemic amines. researchgate.netacs.orgthieme-connect.com

Emerging Applications of Thioformamide in Materials Science

Thioformamide as a Ligand in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules wikipedia.org. The choice of the organic linker is critical as it dictates the topology, porosity, and functionality of the resulting framework wikipedia.orgscirp.org. While carboxylate- and nitrogen-based linkers are most common, there is growing interest in sulfur-containing ligands to impart unique properties alfa-chemistry.com.

This compound and its derivatives are emerging as valuable candidates for the design of thiol- and thioether-based MOFs smolecule.comrsc.org. The thioamide group (-C(=S)N<) presents a compelling coordination site. The sulfur atom, being a soft Lewis base, can form strong coordination bonds with various metal centers, influencing the electronic and catalytic properties of the final material rsc.org. MOFs built with thiol- or thioether-based ligands can be synthesized through direct methods, where the ligand is part of the initial reaction mixture, or via indirect post-synthetic modification techniques rsc.org.

Research indicates that MOFs constructed exclusively with thiol- or thioether-based ligands often form two-dimensional sheet-like frameworks that can exhibit significantly high electrical conductivity rsc.org. While specific, named MOFs using unsubstituted this compound as the primary linker are still an area of active research, the principle is well-established within the broader class of thio-functionalized frameworks. The functionalization of the this compound molecule (e.g., by adding carboxylate groups) can create versatile multitopic linkers, enabling the construction of robust 3D frameworks with tailored pore environments nih.govresearchgate.net. The integration of the thioamide moiety is a strategic approach to designing MOFs for applications in catalysis, gas separation, and as conductive solids wikipedia.orgrsc.org.

| Potential this compound-Based Linker | Potential Metal Node (SBU) | Anticipated MOF Properties & Applications |

|---|---|---|

| This compound-dicarboxylate | Zn₄O, Cu₂(CO₂)₄ | High porosity for gas storage; potential for post-synthetic modification at the sulfur site. wikipedia.orgrsc.org |

| N-pyridyl-thioformamide | Cd²⁺, Mn²⁺ | Mixed-linker system with both N and S coordination sites; potential for catalytic activity and selective sensing. mdpi.commdpi.com |

| Aminothis compound | Ti-oxo clusters, Zr-oxo clusters | Frameworks with accessible amine and thioamide functional groups for targeted adsorption or catalysis. nih.govchemmethod.com |

Development of Organic Conductors Utilizing this compound Derivatives

Organic conductors are molecular materials that exhibit electrical conductivity, a field historically dominated by compounds based on the tetrathiafulvalene (B1198394) (TTF) core semanticscholar.orgmdpi.com. These materials are of immense interest for applications in flexible electronics and molecular-scale devices. A key strategy in designing these molecules is the use of π-conjugated systems rich in chalcogen atoms, particularly sulfur, to facilitate intermolecular charge transport semanticscholar.orgmdpi.com.

This compound has proven to be a critical and versatile building block in the synthesis of advanced TTF analogues. Its derivatives are instrumental in constructing the complex heterocyclic systems that form the backbone of modern organic conductors. A significant research finding is the use of this compound and N-substituted thioformamides in the synthesis of bis(ethylenedithio)dithiadiazafulvalenes (BEDT-DTDAFs) thieme-connect.com. These molecules are direct analogues of the celebrated bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), a cornerstone of organic superconductor research mdpi.comthieme-connect.com.

The synthesis pathway involves a modified Hantzsch reaction where this compound reacts with 3-chloro-1,4-dithian-2-one (B1628349) to form a 5,6-dihydro Current time information in Bangalore, IN.google.comdithiino[2,3-d]thiazole intermediate thieme-connect.com. This thiazole (B1198619) ring, derived directly from this compound, is the core component that is subsequently dimerized to create the electron-donating BEDT-DTDAF structure. This demonstrates the integral role of this compound in creating sophisticated, sulfur- and nitrogen-rich fulvalene (B1251668) systems designed for high electrical conductivity thieme-connect.com. Doping such materials, either chemically or electrochemically, introduces charge carriers (electrons or holes) into the conjugated system, transforming them from insulators into conductors or semiconductors smolecule.comlibretexts.org.

| This compound-Derived Precursor | Target Conductive Molecule | Significance in Organic Electronics |

|---|---|---|

| 5,6-dihydro Current time information in Bangalore, IN.google.comdithiino[2,3-d]thiazole thieme-connect.com | Bis(ethylenedithio)dithiadiazafulvalene (BEDT-DTDAF) thieme-connect.com | An analogue of the BEDT-TTF superconductor family; acts as a strong electron donor for creating charge-transfer complexes. mdpi.comthieme-connect.com |

| N-alkyl-thioformamides thieme-connect.com | N-substituted Thiazolium Salts thieme-connect.com | Key intermediates for the synthesis of various dithiadiazafulvalenes (DTDAFs), a class of powerful electron donors. thieme-connect.com |

Integration of this compound in Functional Material Design

Beyond the highly structured domains of MOFs and organic conductors, this compound serves as a foundational component for a wide array of functional materials, where its chemical reactivity is leveraged to build novel molecular and polymeric structures with tailored properties.

A primary application is its use as a precursor for functional heterocyclic compounds, particularly thiazoles. This compound readily participates in cyclocondensation reactions to form the thiazole ring, a structure of great importance in materials science smolecule.comtandfonline.com. For example, reacting thioamide dianions with thioformamides yields 5-aminothiazole derivatives researchgate.net. These thiazole-based compounds are not merely intermediates; they are being investigated as new electronic materials, with potential applications as high-intensity light-emitting components in organic electroluminescent (EL) elements google.com. The thiazole nucleus can be further functionalized and used as a ligand to create novel boron-based fluorophores or complexes with transition metals, leading to materials with unique photophysical properties nii.ac.jp.

More recently, research has demonstrated the direct incorporation of this compound derivatives into polymer backbones to create materials with unique functionalities. In a significant advancement, scientists have achieved the direct radical copolymerization of N-acylated thioformamides with common vinyl monomers like methyl acrylate (B77674) and styrene (B11656) acs.org. This process integrates the thioamide's C=S double bond directly into the polymer chain, resulting in novel vinyl polymers that contain degradable thioether units in their main backbone. These hybrid materials combine the conventional properties of vinyl polymers with the added benefit of degradability, a highly desirable feature from a sustainability perspective acs.org. This approach opens a new avenue for designing functional polymers where this compound is not just a precursor but a direct comonomer for tuning material properties.

| Role of this compound | Resulting Functional Material | Application Area | Key Research Finding |

|---|---|---|---|

| Cyclocondensation Reagent | Thiazole Derivatives | Electronic & Optical Materials | Thiazoles synthesized from this compound are useful as intermediates for dyes and as base compounds for organic EL elements. google.com |

| Heterocyclic Building Block | 5-Aminothiazoles | Functional Ligands | Can be used to create novel boron-thiazole complexes and other fluorophores with tunable optical properties. nii.ac.jp |

| Direct Comonomer | Degradable Vinyl Polymers | Sustainable Polymers | Radical copolymerization of N-acylated thioformamides with vinyl monomers introduces degradable thioether linkages into the polymer backbone. acs.org |

Biological and Biomedical Research Involving Thioformamide

Investigation of Antimicrobial Activity of Thioformamide Derivatives

This compound derivatives, particularly those incorporating heterocyclic scaffolds like thiazole (B1198619), have been extensively studied for their antimicrobial capabilities. jchemrev.comresearchgate.net The thiazole ring, a key structure often synthesized using this compound precursors, is present in numerous compounds with demonstrated activity against a wide range of pathogens. smolecule.comresearchgate.net

Research has shown that various thiazole derivatives exhibit moderate to good antibacterial activity. mdpi.com For instance, a series of heteroaryl(aryl) thiazole derivatives showed activity against six bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. mdpi.com Some of these compounds also demonstrated better antifungal activity, with MIC values as low as 0.06 mg/mL. mdpi.com Similarly, certain 2-amino-4-phenyl-thiazole derivatives have shown potential antimicrobial activity comparable to standard drugs like norfloxacin. jchemrev.com

Thiourea (B124793) derivatives, which share a structural relationship with this compound, have also emerged as potent antimicrobial agents. mdpi.com In one study, novel thiourea derivatives incorporating thiadiazole, imidazole, and triazine moieties exhibited excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 0.95 to 3.25 µg/mL. mdpi.comnih.gov Thiosemicarbazides, another class of related compounds, also show moderate antimicrobial effects, particularly against Gram-positive bacteria, with MIC values ranging from 3.9 to 250 µg/mL. nih.gov

The antimicrobial potential of these derivatives has been evaluated against various pathogens, including multidrug-resistant strains. mdpi.com For example, certain sulfaguanidine (B1682504) hybrids containing pyridine-2-one derivatives demonstrated notable inhibitory activity against pathogens such as S. aureus, E. coli, and P. aeruginosa. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound-Related Derivatives

| Compound Class | Test Organism(s) | Activity Measurement | Result | Reference(s) |

| Heteroaryl(aryl) Thiazoles | Various Bacteria | MIC | 0.17 to >3.75 mg/mL | mdpi.com |

| Heteroaryl(aryl) Thiazoles | Various Fungi | MIC | 0.06 to 0.47 mg/mL | mdpi.com |

| Thiourea Derivatives | Gram-positive & Gram-negative Bacteria | MIC | 0.95 to 3.25 µg/mL | mdpi.comnih.gov |

| Thiosemicarbazides | Gram-positive Bacteria | MIC | 3.9 to 250 µg/mL | nih.gov |

| Sulfaguanidine-Pyridine-2-one Hybrids | S. aureus, P. aeruginosa | MIC | 4.69 to 16.69 µM | mdpi.com |

Inhibition Mechanisms (e.g., DNA Gyrase and Topoisomerase IV)

A primary mechanism behind the antibacterial action of many this compound derivatives is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase (GyrB) and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drugs. nih.gov By inhibiting these enzymes, the compounds disrupt essential cellular processes, leading to bacterial cell death. nih.gov

Several studies have identified this compound-related structures that act as potent inhibitors of these enzymes. For example, a series of novel thiourea derivatives was evaluated for its inhibitory effects, with one compound (compound 8 in the study) showing excellent inhibitory activity against E. coli DNA gyrase B (IC₅₀ = 0.33 µM) and moderate activity against E. coli Topoisomerase IV (IC₅₀ = 19.72 µM). mdpi.comnih.gov These values are comparable to the reference drug novobiocin. mdpi.comnih.gov